2-Chloro-4-methyl-5-nitropyrimidine
Overview
Description
2-Chloro-4-methyl-5-nitropyrimidine is an organic compound with the molecular formula C5H4ClN3O2 It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the second position, a methyl group at the fourth position, and a nitro group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-methyl-5-nitropyrimidine typically involves the nitration of 2-Chloro-4-methylpyrimidine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, thereby optimizing the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-methyl-5-nitropyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: Although less common, the methyl group can be oxidized to a carboxyl group under strong oxidative conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are employed.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products:
Nucleophilic Substitution: Products include 2-alkoxy-4-methyl-5-nitropyrimidines or 2-thio-4-methyl-5-nitropyrimidines.
Reduction: The major product is 2-Chloro-4-methyl-5-aminopyrimidine.
Oxidation: The major product is 2-Chloro-4-carboxy-5-nitropyrimidine.
Scientific Research Applications
2-Chloro-4-methyl-5-nitropyrimidine has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-Chloro-4-methyl-5-nitropyrimidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The chlorine atom and methyl group contribute to the compound’s lipophilicity, affecting its cellular uptake and distribution.
Comparison with Similar Compounds
- 2-Chloro-4-methyl-5-nitropyridine
- 2-Chloro-5-nitropyrimidine
- 2,4-Dichloro-5-nitropyrimidine
Comparison: 2-Chloro-4-methyl-5-nitropyrimidine is unique due to the specific positioning of its functional groups, which influence its reactivity and applications Compared to 2-Chloro-4-methyl-5-nitropyridine, the pyrimidine derivative has a different electronic structure, affecting its chemical behavior
Properties
IUPAC Name |
2-chloro-4-methyl-5-nitropyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O2/c1-3-4(9(10)11)2-7-5(6)8-3/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVDFYRAYUHAIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594160 | |
Record name | 2-Chloro-4-methyl-5-nitropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90594160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97821-70-0 | |
Record name | 2-Chloro-4-methyl-5-nitropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90594160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-4-methyl-5-nitropyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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